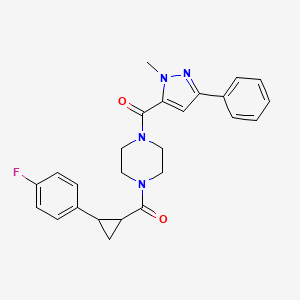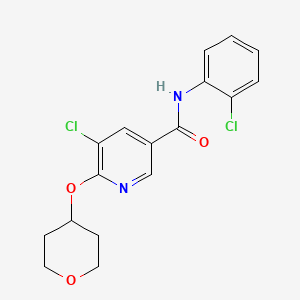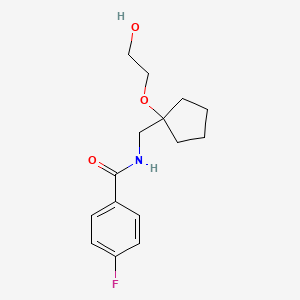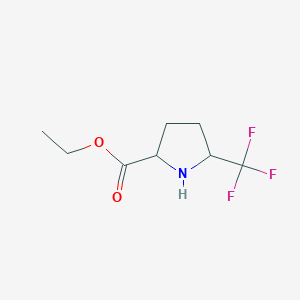![molecular formula C23H18N2O4 B2538190 3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951962-99-5](/img/structure/B2538190.png)
3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel molecule that appears to be a derivative of chromeno[8,7-e][1,3]oxazin-4(8H)-one with specific substituents on its structure. The presence of a 2-methoxyphenyl group and a pyridin-3-yl group suggests that this compound could exhibit interesting chemical and biological properties, potentially useful in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the provided papers. For instance, the one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives is described, involving a sequential aza-Wittig/cycloaddition/ring-transformation mechanism . Although the exact synthesis of the compound is not detailed, the methodologies used in this paper could potentially be adapted for its synthesis, considering the structural similarities between the triazine derivatives and the oxazinone moiety present in the target compound.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring multiple fused rings including a chromeno ring and an oxazinone moiety. The presence of a methoxy group and a pyridinyl group would influence the electronic distribution and potentially the reactivity of the molecule. The exact molecular structure analysis would require further spectroscopic data such as NMR, IR, and possibly X-ray crystallography to confirm the arrangement of atoms and the stereochemistry of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The methoxy group could participate in demethylation reactions, while the pyridinyl group could engage in various nucleophilic and electrophilic substitution reactions. The oxazinone ring could be involved in ring-opening reactions or serve as a dienophile in Diels-Alder reactions, as seen in the synthesis of pyridinone acyclo-C-nucleosides from oxazinones . These reactions could be exploited to further derivatize the compound or to incorporate it into more complex molecules.
Physical and Chemical Properties Analysis
The physical properties such as melting point, solubility, and stability of the compound would be determined by its molecular structure. The presence of the methoxy and pyridinyl groups could increase the solubility in organic solvents. The chemical properties, including acidity, basicity, and reactivity, would be influenced by the heteroatoms in the molecule. The compound's stability under various conditions would be an important consideration for its storage and use in further chemical reactions or biological studies.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Bioactivity
Synthesis of 1,2-Oxazines and Related Compounds :
- The synthesis of 1,2-oxazines and related compounds, such as 1,2-benzoxazines, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The relevance of oxazinium salts as electrophiles in these reactions underscores the versatility of such heterocyclic frameworks in synthetic chemistry (Sainsbury, 1991).
Bioactive Heterocyclic Compounds :
- Hydroxycoumarins, including 3-hydroxycoumarin derivatives, are highlighted for their chemical, photochemical, and biological properties. These compounds serve as precursors for various heterocyclic derivatives, including pyrido[2,3-c]coumarin, chromeno[4,3-e][1,3]oxazine derivatives, indicating the broad bioactive potential of such structures in pharmacology and other biological applications (Yoda, 2020).
Chemical Properties and Applications
Variability in Chemistry and Properties of Heterocyclic Compounds :
- A review covering the chemistry of compounds containing pyridine-2,6-diylbis derivatives, including their preparation, properties, and applications, showcases the diverse chemical behaviors and applications of these heterocyclic compounds in biological and electrochemical activity. This variability points towards the potential for designing novel molecules with specific desired properties (Boča, Jameson, & Linert, 2011).
Corrosion Inhibition :
- Quinoline derivatives, including those with methoxy groups, exhibit significant anticorrosive properties. Their ability to form stable chelating complexes with metallic surfaces underscores the practical applications of heterocyclic compounds derived from or related to the compound of interest in industrial and environmental chemistry (Verma, Quraishi, & Ebenso, 2020).
Reactions with Nucleophiles :
- Arylmethylidenefuranones and their reactions with C- and N-nucleophiles demonstrate the compound's potential in synthesizing a wide range of heterocyclic compounds. This includes amides, benzofurans, and oxazines, showcasing the versatility of such chemical frameworks in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-27-20-7-3-2-6-16(20)19-13-28-23-17(22(19)26)8-9-21-18(23)12-25(14-29-21)15-5-4-10-24-11-15/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUYFXJSWPNNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)


![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)
